![molecular formula C11H9N3S B13353593 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole CAS No. 26542-57-4](/img/structure/B13353593.png)
5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that combines the structural features of thiazole and triazole rings.
Méthodes De Préparation
The synthesis of 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole can be achieved through various synthetic routes. One efficient method involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives . This method provides excellent yields and is straightforward to implement.
Analyse Des Réactions Chimiques
5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole undergoes several types of chemical reactions, including:
Electrophilic substitution: The C-5 atom of the thiazole ring can undergo electrophilic substitution reactions.
Nucleophilic substitution: The C-2 atom of the thiazole ring is prone to nucleophilic substitution.
Oxidation and reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common reagents used in these reactions include various electrophiles and nucleophiles, as well as oxidizing and reducing agents. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties
Industry: The compound can be used in the development of new materials and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole involves interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
26542-57-4 |
|---|---|
Formule moléculaire |
C11H9N3S |
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
5-methyl-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C11H9N3S/c1-8-7-15-11-13-12-10(14(8)11)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
ZDEOXXNYANNCHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=NN=C(N12)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B13353522.png)
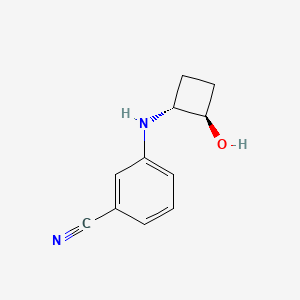
![6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13353530.png)
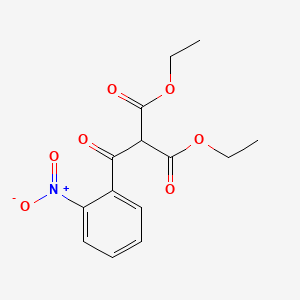
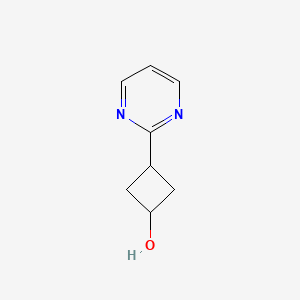
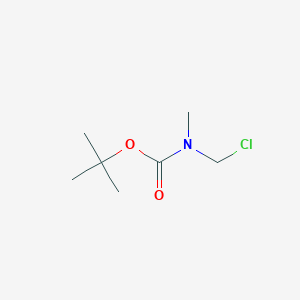
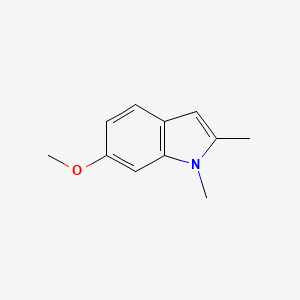
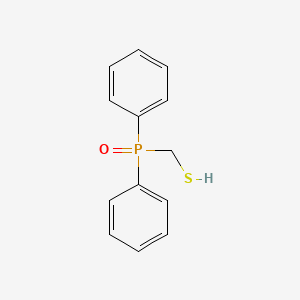
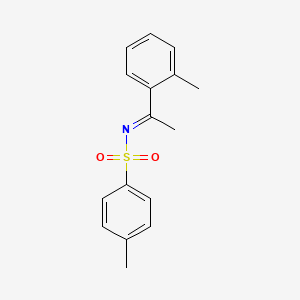
![(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate](/img/structure/B13353559.png)
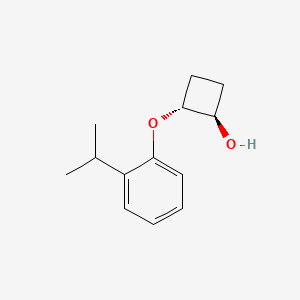

![6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353586.png)
